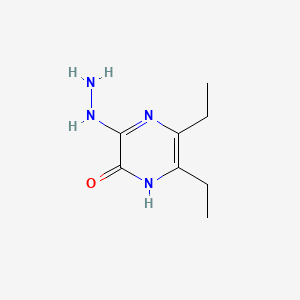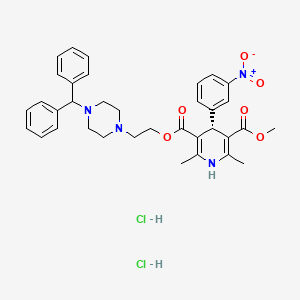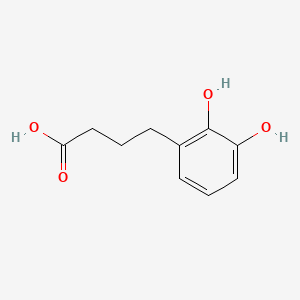
5,6-DIETHYL-3-HYDRAZONO-3,4-DIHYDROPYRAZIN-2(1H)-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-DIETHYL-3-HYDRAZONO-3,4-DIHYDROPYRAZIN-2(1H)-ONE is a synthetic organic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIETHYL-3-HYDRAZONO-3,4-DIHYDROPYRAZIN-2(1H)-ONE typically involves the reaction of diethyl-substituted pyrazine derivatives with hydrazine or hydrazine derivatives. The reaction conditions may include:
Solvent: Common solvents such as ethanol, methanol, or water.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-100°C) to facilitate the formation of the hydrazinyl group.
Catalysts: Acid or base catalysts may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-DIETHYL-3-HYDRAZONO-3,4-DIHYDROPYRAZIN-2(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 5,6-DIETHYL-3-HYDRAZONO-3,4-DIHYDROPYRAZIN-2(1H)-ONE would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dimethyl-3-hydrazinylpyrazin-2(1H)-one: Similar structure with methyl groups instead of ethyl groups.
3-Hydrazinylpyrazin-2(1H)-one: Lacks the diethyl substitution.
5,6-Diethylpyrazin-2(1H)-one: Lacks the hydrazinyl group.
Uniqueness
5,6-DIETHYL-3-HYDRAZONO-3,4-DIHYDROPYRAZIN-2(1H)-ONE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of both diethyl and hydrazinyl groups can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
140911-27-9 |
|---|---|
Formule moléculaire |
C8H14N4O |
Poids moléculaire |
182.227 |
Nom IUPAC |
5,6-diethyl-3-hydrazinyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H14N4O/c1-3-5-6(4-2)11-8(13)7(10-5)12-9/h3-4,9H2,1-2H3,(H,10,12)(H,11,13) |
Clé InChI |
XPSLGMHOEOTSPF-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(C(=O)N1)NN)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589325.png)
![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)


